2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a sulfur-linked triazole core substituted with a furan ring and an allyl (prop-2-en-1-yl) group at the 4-position. These derivatives are synthesized via nucleophilic substitution reactions between triazole-thiones and α-chloroacetamides in basic conditions . The compound has been investigated for anti-exudative activity, with structural modifications aimed at optimizing pharmacological efficacy .
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-5-8-24-19(16-7-6-9-26-16)22-23-20(24)27-12-17(25)21-18-14(3)10-13(2)11-15(18)4/h5-7,9-11H,1,8,12H2,2-4H3,(H,21,25) |
InChI Key |
LVBJYKNNXJCIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan and acetamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways. Research has shown that derivatives with similar structures can inhibit tumor growth in various cancer cell lines by affecting cell cycle regulation and promoting programmed cell death .
Antimicrobial Properties
The compound's triazole and furan components suggest potential antimicrobial activity:
- Bacterial Inhibition : Preliminary tests indicate that this class of compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group enhances its interaction with bacterial cell membranes .
Fungicidal Activity
The triazole moiety is well-known for its fungicidal properties:
- Application in Crop Protection : Compounds like this compound can be utilized as fungicides to protect crops from fungal infections. Their mode of action typically involves inhibiting ergosterol biosynthesis in fungal cells .
Development of Functional Materials
The unique chemical structure allows for the synthesis of advanced materials:
- Polymer Chemistry : The compound can be used as a building block for creating novel polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole groups can improve the material's resistance to degradation under harsh conditions .
Study on Anticancer Activity
A recent study investigated the anticancer effects of a related triazole compound on various cancer cell lines. The results showed significant inhibition rates against breast cancer (MCF7) and lung cancer (A549) cells with IC50 values in the low micromolar range .
Agricultural Field Trials
Field trials using triazole-based fungicides demonstrated a marked reduction in fungal diseases in wheat crops compared to untreated controls. The application resulted in a yield increase of approximately 15% due to effective disease management .
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Table 2: Anti-Exudative Activity Data
*Estimated based on structural analogs.
- Electron-Withdrawing Groups : Nitro and fluoro substituents (e.g., ) enhance activity by increasing electrophilicity, facilitating hydrogen bonding with biological targets .
- Heterocyclic Variations : Thiophene-substituted analogs (e.g., ) exhibit reduced activity compared to furan derivatives, likely due to differences in ring polarity and π-π stacking interactions .
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article discusses its biological activity based on available research findings, including structural characteristics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H16N4OS |
| Molecular Weight | 348.42154 g/mol |
| IUPAC Name | This compound |
| SMILES | C=CCn3c(SCc2ccc1ccccc1n2)nnc3c4ccco4 |
This structural complexity suggests a diverse range of biological interactions.
Research indicates that compounds containing triazole and furan moieties often exhibit significant biological activity due to their ability to interact with various biological targets. The triazole ring is known for its role as a pharmacophore in many drugs, particularly in antifungal and anticancer therapies. The presence of the sulfanyl group may enhance the compound's reactivity and ability to form stable complexes with target proteins.
Antimicrobial Properties
Studies have shown that triazole derivatives can exhibit broad-spectrum antimicrobial activity. For example, compounds similar to the one in focus have been reported to inhibit the growth of various pathogenic bacteria and fungi by interfering with their metabolic pathways.
Anticancer Activity
Triazole-containing compounds are also recognized for their potential anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation
- Disruption of cell cycle progression
- Induction of oxidative stress
A study published by Queener et al. highlighted the effectiveness of triazole derivatives in targeting specific enzymes involved in cancer cell survival pathways .
Case Studies
- Study on Antifungal Activity : A comparative study evaluated several triazole derivatives against common fungal strains. The compound exhibited notable inhibition against Candida albicans, suggesting its potential as an antifungal agent .
- Anticancer Evaluation : In vitro tests on human cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways .
- Synergistic Effects : A recent investigation explored the synergistic effects of this compound when combined with conventional chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
